delta(3)-Thiazoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta(3)-Thiazoline-4-carboxylate is a heterocyclic compound containing a thiazoline ring fused with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta(3)-Thiazoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of cysteine derivatives with carbonyl compounds under acidic conditions. The reaction typically proceeds through the formation of an intermediate thioamide, which then cyclizes to form the thiazoline ring.
Industrial Production Methods: In industrial settings, this compound is often produced using optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: Delta(3)-Thiazoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring, altering the compound’s chemical properties.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazoline nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives.
Scientific Research Applications
Delta(3)-Thiazoline-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which delta(3)-Thiazoline-4-carboxylate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
- Thiazolidine-4-carboxylate
- Thiazoline-2-thione
- Thiazolidine-2-thione
Delta(3)-Thiazoline-4-carboxylate stands out due to its versatility and potential for various applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c6-4(7)3-1-8-2-5-3/h1-2H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREQLINHYFEKMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NCS1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223111 |
Source
|
Record name | delta(3)-Thiazoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72781-97-6 |
Source
|
Record name | delta(3)-Thiazoline-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072781976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta(3)-Thiazoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.